molecular formula C9H11N3O B13591125 2-amino-1-(3H-benzimidazol-5-yl)ethanol

2-amino-1-(3H-benzimidazol-5-yl)ethanol

Cat. No.: B13591125
M. Wt: 177.20 g/mol
InChI Key: UNDGAKPWUFDSGV-UHFFFAOYSA-N
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Description

2-Amino-1-(3H-benzimidazol-5-yl)ethanol is a heterocyclic compound that features a benzimidazole ring fused with an ethanolamine moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the amino and hydroxyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(3H-benzimidazol-5-yl)ethanol typically involves the condensation of ortho-phenylenediamine with glyoxal or its derivatives, followed by reduction and subsequent functionalization. One common method includes:

    Condensation Reaction: Ortho-phenylenediamine reacts with glyoxal in the presence of an acid catalyst to form the benzimidazole core.

    Reduction: The resulting benzimidazole is then reduced using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

2-Amino-1-(3H-benzimidazol-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(3H-benzimidazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

    2-Aminobenzimidazole: Shares the benzimidazole core but lacks the ethanolamine moiety.

    2-Amino-1-(4H-benzimidazol-5-yl)ethanol: Similar structure with slight variations in the position of functional groups.

    2-Amino-1-(3H-benzothiazol-5-yl)ethanol: Contains a benzothiazole ring instead of a benzimidazole ring.

Uniqueness: 2-Amino-1-(3H-benzimidazol-5-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for diverse chemical transformations. Its ability to interact with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-1-(3H-benzimidazol-5-yl)ethanol

InChI

InChI=1S/C9H11N3O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,13H,4,10H2,(H,11,12)

InChI Key

UNDGAKPWUFDSGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(CN)O)NC=N2

Origin of Product

United States

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